

# Application Notes and Protocols: SCH 221510 in Conditioned Lick Suppression Models

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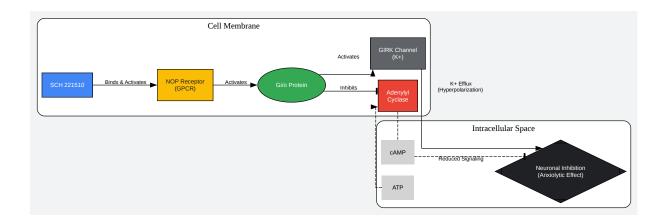
Audience: Researchers, scientists, and drug development professionals.

Introduction: **SCH 221510** is a novel, potent, and orally active agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] It binds with high affinity (K<sub>i</sub> = 0.3 nM) and functional selectivity, being over 50-fold more selective for the NOP receptor than for traditional mu, kappa, and delta-opioid receptors.[1] The N/OFQ system is recognized for its role in modulating stress, anxiety, and mood.[2][3] Consequently, NOP receptor agonists like **SCH 221510** are investigated for their potential as anxiolytic agents.[2] This document provides detailed protocols and application notes for evaluating the anxiolytic-like effects of **SCH 221510** using the conditioned lick suppression model, also known as the Vogel conflict test. This model is a widely used paradigm for screening potential anxiolytic compounds by measuring their ability to disinhibit a behavior suppressed by punishment.[1]

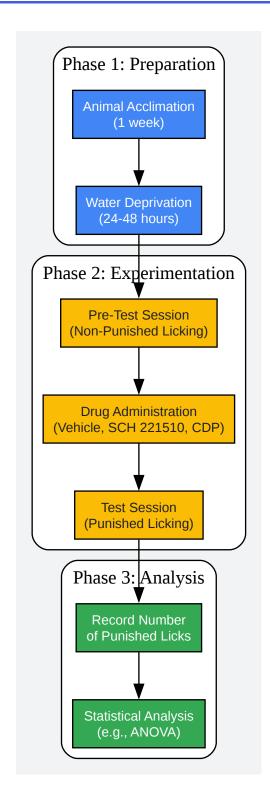
## **Mechanism of Action and Signaling Pathway**

SCH 221510 exerts its anxiolytic-like effects by activating the NOP receptor, a G protein-coupled receptor (GPCR). The binding of an agonist like N/OFQ or SCH 221510 to the NOP receptor initiates a Gi/o signaling cascade.[2] This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium (GIRK) channels.[2] In brain regions associated with anxiety, such as the central nucleus of the amygdala (CeA), this activation can lead to neuronal hyperpolarization and a reduction in the release of neurotransmitters like GABA and glutamate, ultimately contributing to an anxiolytic effect.[2]









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## References

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